N-(4-{[(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide
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Overview
Description
N-(4-{[(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide is a complex organic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of 5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazine, which is then reacted with 4-aminobenzenesulfonyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in a solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient techniques such as microwave-assisted synthesis. This method can significantly reduce reaction times and improve yields. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-{[(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-chlorobenzenesulfonamide
- 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide
Uniqueness
N-(4-{[(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide is unique due to its specific structural features, which confer distinct biological activities. Its triazine core and sulfonyl group contribute to its ability to interact with various biological targets, making it a versatile compound for research and development .
Properties
Molecular Formula |
C18H21N5O3S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[4-[(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C18H21N5O3S/c1-14(24)21-16-7-9-17(10-8-16)27(25,26)22-18-19-12-23(13-20-18)11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,21,24)(H2,19,20,22) |
InChI Key |
MDMGXXWDTDNOCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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